Product packaging for Azido-PEG3-NHS ester(Cat. No.:)

Azido-PEG3-NHS ester

Cat. No.: B605835
M. Wt: 344.32 g/mol
InChI Key: BNLXVOZUEBSSRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualizing Heterobifunctional Polyethylene (B3416737) Glycol (PEG) Linkers in Biomedical Research

Polyethylene glycol (PEG) linkers are synthetic polymers made of repeating ethylene (B1197577) oxide units that act as flexible spacers to connect various molecules. chempep.com Their use in biomedical applications began in the 1970s to extend the circulation time of proteins and has since evolved significantly. chempep.com The development of monodisperse PEG linkers with defined molecular weights and reactive functional groups in the 1990s was a major advancement, allowing for more precise bioconjugation strategies. chempep.com

These linkers are broadly categorized based on the reactivity of their terminal groups. Homobifunctional linkers possess two identical reactive groups, while heterobifunctional linkers have two different reactive groups. jenkemusa.com This dual-reactivity is a key advantage in biomedical research, as it allows for the specific and controlled covalent joining of two different types of molecules, such as a protein and a drug, or a nanoparticle and a targeting ligand. jenkemusa.comnih.gov

The PEG component of these linkers imparts several beneficial properties crucial for biomedical applications:

Water Solubility: The ethylene oxide repeats form hydrogen bonds with water, making PEG and its conjugates highly soluble in aqueous solutions. axispharm.comchempep.com

Biocompatibility: PEG is well-tolerated in biological systems and is approved for various biomedical uses. chempep.com

Low Immunogenicity: The PEG chain can shield conjugated molecules from the immune system, reducing immune responses. axispharm.comchempep.com

Flexibility: The rotational freedom of the C-O bonds in the PEG backbone provides conformational flexibility. chempep.com

Azido-PEG3-NHS ester is a prime example of a heterobifunctional PEG linker. The NHS ester group is highly reactive toward primary amines (–NH₂), which are readily available on the surface of proteins and peptides, such as the N-terminus of a polypeptide chain or the side chain of lysine (B10760008) residues. thermofisher.com This reaction, typically performed in slightly alkaline conditions, forms a stable amide bond. thermofisher.comglenresearch.com The other terminus, the azide (B81097) group, is a bioorthogonal handle. It is small, metabolically stable, and does not typically react with functional groups found in biological systems. wikipedia.orgpcbiochemres.com Instead, it reacts selectively with a partner group, most commonly an alkyne, in a reaction known as the azide-alkyne cycloaddition, a cornerstone of "click chemistry." acs.orgpcbiochemres.com This orthogonal reactivity enables the specific attachment of a second molecule without affecting the first conjugation site or other biological molecules. axispharm.comacs.org

Historical and Current Trajectories of this compound in Bioorthogonal Chemistry

The utility of this compound is deeply rooted in the development of bioorthogonal chemistry, a term coined in the early 2000s to describe chemical reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.org A central goal of this field has been to develop pairs of mutually reactive functional groups that are inert to the complex environment of a cell but react rapidly and specifically with each other. acs.orgwikipedia.org

The azide group has emerged as a premier bioorthogonal chemical reporter. wikipedia.orgmdpi.com Its small size and lack of endogenous counterparts in most biological systems make it an ideal "handle" to be installed on biomolecules. wikipedia.orgpcbiochemres.com The development of the Staudinger ligation in 2000 provided an early method for labeling azide-modified biomolecules with phosphines. acs.orgwikipedia.org However, the subsequent development of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the later, copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) significantly expanded the toolkit and popularity of azide-based bioorthogonal chemistry. acs.orgwikipedia.orgpcbiochemres.com These "click" reactions form a stable triazole linkage and are highly efficient. cd-bioparticles.netchemicalbook.com

This compound emerged as a tool to bridge conventional bioconjugation with this powerful bioorthogonal chemistry. The NHS ester allows for the straightforward attachment of the azide-PEG linker to biomolecules like proteins or amine-modified oligonucleotides. axispharm.comcd-bioparticles.net Once labeled with the azide group, these biomolecules can be used in a variety of downstream applications using click chemistry.

Current research continues to leverage this compound and similar linkers in increasingly sophisticated applications:

Antibody-Drug Conjugates (ADCs): The linker can be used to attach cytotoxic drugs to antibodies, creating ADCs that target cancer cells. axispharm.comchemicalbook.com

Protein and Cell Labeling: Researchers use it to attach fluorescent dyes, biotin (B1667282), or other probes to proteins for imaging and tracking studies within cells. axispharm.com

Surface Modification: It is used to immobilize proteins or other biomolecules onto surfaces for applications in biosensors, microarrays, and functionalized biomaterials. amerigoscientific.com

Drug Delivery and Nanotechnology: The linker is incorporated into nanoparticles and hydrogels to improve drug solubility, stability, and to attach targeting ligands for specific delivery. mdpi.com For instance, it has been used in the development of photocleavable hydrogels for controlled growth factor release. medchemexpress.combroadpharm.com

The ongoing trajectory involves the development of even more advanced linkers with diverse functionalities, such as cleavable components or multi-arm structures, to provide greater control over the construction and behavior of complex bioconjugates. jenkemusa.combiosynth.com

Compound Properties and Research Applications

The table below summarizes the key chemical properties of this compound and its variants, which are central to its function in bioconjugation.

PropertyValue/DescriptionReference(s)
Compound Name This compound axispharm.comcd-bioparticles.netbroadpharm.com
Synonyms N3-PEG3-NHS ester; 16-Azido-5,8,11-trioxa-4,15-dioxo-14-azaicosanoic acid, 2,5-dioxo-1-pyrrolidinyl ester chemicalbook.com
CAS Number 1245718-89-1 axispharm.comchemicalbook.com
Molecular Formula C₁₄H₂₂N₄O₇ nih.gov
Molecular Weight 374.35 g/mol nih.gov
Reactive Group 1 Azide (-N₃) axispharm.comcd-bioparticles.net
Reactive Target 1 Alkyne, BCN, DBCO (via Click Chemistry) cd-bioparticles.netchemicalbook.com
Reactive Group 2 N-Hydroxysuccinimide (NHS) Ester axispharm.comthermofisher.com
Reactive Target 2 Primary Amines (-NH₂) cd-bioparticles.netthermofisher.com
Spacer Arm 15.6 Å (PEG3)-
Key Features Heterobifunctional, hydrophilic PEG spacer, enables bioorthogonal conjugation. axispharm.comchempep.com

The following table outlines significant research findings and applications for this compound and related heterobifunctional linkers.

Research AreaFinding/ApplicationSignificanceReference(s)
Bioconjugation NHS esters react efficiently with primary amines on proteins to form stable amide bonds, while the azide group remains available for selective click chemistry.Allows for the creation of well-defined bioconjugates by linking two different molecules with high specificity. axispharm.comthermofisher.comglenresearch.com
Bioorthogonal Chemistry The azide group is exceptionally bioorthogonal, being small, stable, and non-native to cells, enabling specific reactions in complex biological media.Facilitates the labeling and tracking of biomolecules in living systems without interfering with natural processes. wikipedia.orgpcbiochemres.commdpi.com
Drug Delivery Used as a linker in Antibody-Drug Conjugates (ADCs) to connect a cytotoxic payload to a targeting antibody.Enables targeted delivery of therapeutics directly to diseased cells, such as cancer cells, improving efficacy. axispharm.comchemicalbook.com
Proteomics NHS-ester probes can map reactive and ligandable sites across the proteome, labeling not only lysines but also other nucleophilic amino acids.Expands the utility of NHS esters beyond simple conjugation to become tools for discovering functional sites on proteins. nih.gov
Biomaterials & Tissue Engineering Incorporated into hydrogels to allow for subsequent modification via click chemistry, such as attaching growth factors.Provides a method to create functionalized biomaterials for applications like regenerative medicine and controlled release systems. mdpi.combroadpharm.com
Molecular Imaging Facilitates the attachment of fluorescent dyes or imaging agents to biomolecules for visualization in cells and organisms.Enables real-time tracking and study of biological processes and the localization of specific molecules. axispharm.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H20N4O7 B605835 Azido-PEG3-NHS ester

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O7/c14-16-15-4-6-22-8-10-23-9-7-21-5-3-13(20)24-17-11(18)1-2-12(17)19/h1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNLXVOZUEBSSRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Structural Diversification of Azido Peg3 Nhs Ester

Scalable Synthesis Approaches for Azido-PEG3-NHS Ester Derivatives

The synthesis of Azido-PEG-NHS esters is a cornerstone of bioconjugation chemistry, enabling the linkage of molecules through azide-alkyne cycloaddition reactions, commonly known as "click chemistry". ijrpr.commedchemexpress.com A general scalable synthesis process involves several key steps. The process begins with raw materials like 2,2'-oxybis(ethan-1-ol) and proceeds through stages that include the introduction of the azide (B81097) functional group and the activation of a terminal carboxylic acid to an N-hydroxysuccinimide (NHS) ester. ijrpr.com

A typical synthetic route might involve reacting a PEG compound containing a terminal hydroxyl group with a reagent to introduce a leaving group, such as p-toluenesulfonyl chloride (TsCl or PTSC), in the presence of a base like triethylamine (B128534) (TEA) and a solvent like dichloromethane (B109758) (MDC). ijrpr.com This is followed by nucleophilic substitution with sodium azide (NaN₃) to form the azido-PEG intermediate. ijrpr.com The terminal end of the PEG chain is then deprotected or oxidized to a carboxylic acid. Finally, the carboxylic acid is reacted with N-hydroxysuccinimide in the presence of a coupling agent to form the final Azido-PEG-NHS ester product. ijrpr.com

The scalability of this process is a key consideration for its widespread application in research and development. ijrpr.com Key reaction parameters that are often optimized for large-scale production include:

Temperature Control: Reactions are often initiated at reduced temperatures (0-5°C) before being allowed to warm to room temperature to control reaction kinetics and minimize side products. ijrpr.com

pH Adjustment: Acidic workups, often using citric acid or hydrochloric acid solutions, are employed to protonate intermediates and facilitate extraction. ijrpr.com

Extraction and Purification: Liquid-liquid extraction with solvents like ethyl acetate (B1210297) or dichloromethane is a common method for purification. The organic layers are typically dried, for instance with sodium sulfate, and the solvent is removed under vacuum. Column chromatography is often used for final purification. ijrpr.com

This synthetic flexibility allows for adjustments to be made to meet specific research needs, such as modifying the density of the azido (B1232118) functional group or altering the PEG chain length. ijrpr.com

Rational Design and Synthesis of Functionalized this compound Variants

The rational design of this compound variants involves the strategic incorporation of additional functional groups to create heterobifunctional or multi-functional linkers for advanced bioconjugation applications. The core structure consists of an azide group for click chemistry, a PEG spacer to enhance solubility and reduce steric hindrance, and an amine-reactive NHS ester for covalent attachment to biomolecules like proteins and peptides. biochempeg.comaxispharm.com

The synthesis of these functionalized variants builds upon the fundamental chemistry of the parent molecule. For example, introducing a protecting group like a tert-butyloxycarbonyl (Boc) group allows for selective reactions. The Boc-protected amine can be deprotected under acidic conditions, revealing a primary amine for further conjugation after the azide and NHS ester have been utilized. broadpharm.com

Another functionalization strategy involves creating linkers for specific applications like Proteolysis Targeting Chimeras (PROTACs). medchemexpress.comglpbio.com PROTACs are molecules that contain two ligands connected by a linker; one ligand binds to a target protein while the other recruits an E3 ubiquitin ligase, leading to the degradation of the target protein. glpbio.com this compound serves as a versatile PEG-based PROtac linker, where the azide allows for the attachment of one ligand via click chemistry, and the NHS ester allows for the attachment of the other. medchemexpress.combioscience.co.uk

The design process focuses on creating linkers with specific properties tailored to the biological system and the molecules being conjugated. This includes optimizing solubility, biocompatibility, and the efficiency of the conjugation reactions. biochempeg.com

Strategic Diversification of this compound Structures for Tailored Research Applications

The diversification of the this compound structure allows for the creation of highly specialized tools for a wide range of research applications, from antibody-drug conjugates (ADCs) to surface modification. ijrpr.commedchemexpress.com By altering the architecture of the linker, researchers can precisely control the properties of the final conjugate.

Investigation of Branched PEGylation Linkers Incorporating this compound Moieties

Branched or multi-arm PEG linkers represent a significant advancement in bioconjugation, particularly in the development of ADCs. broadpharm.com These structures allow for the attachment of a higher number of payload molecules (e.g., cytotoxic drugs) to a single antibody, which can improve the drug-to-antibody ratio (DAR) and potentially enhance therapeutic efficacy. broadpharm.com

These branched linkers are designed with multiple reactive sites. For example, a branched structure might feature a central core from which multiple PEG arms extend, with each arm terminating in a functional group like an azide or an NHS ester. axispharm.com This architecture provides increased water solubility and can create a three-dimensional structure that improves the stability of the conjugated molecule. axispharm.com

Several branched variants incorporating the azido-PEG-NHS ester motif have been synthesized. These compounds are valuable tools for creating complex bioconjugates with tailored properties for drug delivery and diagnostic imaging. axispharm.com

Table 1: Examples of Branched Azido-PEG-NHS Ester Derivatives

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Features
N-(Azido-PEG3)-N-Boc-PEG3-NHS ester broadpharm.comC26H45N5O12619.7Branched structure with a Boc-protected amine for sequential conjugation.
2-(Azido-PEG3-amido)-1,3-bis(NHS Ester) precisepeg.comC26H38N6O14658.62Features one azide group and two NHS esters for multi-point attachment.
N-(Azido-PEG3)-N-bis(PEG3-NHS ester) targetmol.comNot SpecifiedNot SpecifiedA PEG derivative designed for applications in drug delivery and bioconjugation.

Synthesis and Characterization of Cleavable this compound Conjugates (e.g., photocleavable, disulfide-linked)

Cleavable linkers are designed to be stable under certain conditions, such as in blood circulation, but can be broken under specific physiological or external triggers, allowing for the controlled release of a conjugated molecule at a target site. axispharm.comaxispharm.com This strategy is crucial for reducing off-target effects and improving the therapeutic window of targeted therapies like ADCs. axispharm.com

Disulfide-Linked Conjugates: Disulfide bonds (-S-S-) are a common feature in cleavable linkers because they are stable in the extracellular environment but are readily cleaved by reducing agents like glutathione, which is found in higher concentrations inside cells. axispharm.combroadpharm.com The Azido-PEG3-SS-NHS ester is a prime example of such a linker. medchemexpress.comaxispharm.com It incorporates an azide for click chemistry, a PEG3 spacer for solubility, an NHS ester for amine conjugation, and a disulfide bond that allows for controlled release in a reducing environment. axispharm.com

Photocleavable Conjugates: Photocleavable (PC) linkers offer another method of controlled release, triggered by exposure to light of a specific wavelength. broadpharm.com PC Azido-PEG3-NHS carbonate ester is a photocleavable linker that can be used to conjugate to primary amines. broadpharm.com The release of the conjugated molecule is initiated by photoactivation, providing a high degree of spatial and temporal control, which is valuable for applications in materials science and targeted therapies. axispharm.combroadpharm.com

Table 2: Examples of Cleavable this compound Derivatives

Compound NameCleavage MechanismMolecular Weight (g/mol)Key Applications
Azido-PEG3-SS-NHS medchemexpress.comcreative-biolabs.comDisulfide Reduction436.51Antibody-drug conjugates (ADCs) with controlled intracellular release. medchemexpress.com
PC Azido-PEG3-NHS carbonate ester broadpharm.comPhotocleavageNot SpecifiedPhotoactivated release of growth factors from hydrogels; light-controlled conjugation. broadpharm.com

Modulation of PEG Chain Lengths in Azido-PEG-NHS Ester Derivatives for Optimized Performance

The length of the polyethylene (B3416737) glycol (PEG) chain in Azido-PEG-NHS ester derivatives is a critical parameter that can be modulated to optimize the performance of the resulting bioconjugate. ijrpr.comdovepress.com The PEG spacer not only enhances aqueous solubility and biocompatibility but also influences the pharmacokinetic and pharmacodynamic properties of the conjugate. biochempeg.comdovepress.com

Research has shown that varying the PEG linker length can have significant effects on in vivo behavior. For instance, in studies involving folate-conjugated liposomes, increasing the length of the PEG linker (e.g., from PEG2000 to PEG5000) led to significantly increased tumor accumulation of the nanoparticles. dovepress.com This suggests that a longer, more flexible spacer can improve the accessibility of a targeting ligand to its receptor, overcoming steric hindrance that might be present on a cell surface. dovepress.com

Table 3: Available Azido-PEG-NHS Ester Derivatives with Varying PEG Chain Lengths

Compound NameMolecular Weight (g/mol)
Azido-PEG1-NHS ester broadpharm.com256.2
Azido-PEG2-NHS ester broadpharm.com300.3
This compound broadpharm.com344.3
Azido-PEG4-NHS ester broadpharm.com388.4
Azido-PEG5-NHS ester broadpharm.comNot Specified
Azido-PEG9-NHS ester broadpharm.com611.6
Azido-PEG13-NHS ester broadpharm.com787.9
Azido-PEG25-NHS ester broadpharm.com1316.5

Chemical Reactivity and Mechanistic Investigations of Azido Peg3 Nhs Ester

Amine-Reactive Conjugation via the N-Hydroxysuccinimide (NHS) Ester Moiety

The N-hydroxysuccinimide (NHS) ester is a widely utilized functional group for its ability to efficiently react with primary amines, such as those found on the side chains of lysine (B10760008) residues and the N-terminus of proteins. creative-proteomics.comthermofisher.com This reactivity forms the basis of one of the key functionalities of Azido-PEG3-NHS ester.

Elucidation of Nucleophilic Acyl Substitution Mechanisms with Primary Amines

The reaction between the NHS ester of this compound and a primary amine proceeds through a nucleophilic acyl substitution mechanism. creative-proteomics.commasterorganicchemistry.com In this two-step addition-elimination process, the nucleophilic primary amine attacks the electrophilic carbonyl carbon of the NHS ester. masterorganicchemistry.comchemistrysteps.com This leads to the formation of a transient tetrahedral intermediate. masterorganicchemistry.comchemistrysteps.com Subsequently, the carbon-oxygen double bond is reformed, and the N-hydroxysuccinimide moiety is expelled as a leaving group, resulting in the formation of a stable and irreversible amide bond between the PEG linker and the amine-containing molecule. creative-proteomics.comlibretexts.org

Step 1 (Addition): The lone pair of electrons on the nitrogen of the primary amine attacks the carbonyl carbon of the NHS ester. chemistrysteps.com

Step 2 (Elimination): The tetrahedral intermediate collapses, reforming the carbonyl double bond and displacing the NHS leaving group. masterorganicchemistry.comchemistrysteps.com

This reaction is favored when the leaving group (NHS) is a weaker base than the incoming nucleophile (the primary amine). masterorganicchemistry.com

Optimization of Reaction Kinetics and Yields for Amide Bond Formation with this compound

Several factors influence the efficiency and yield of the amide bond formation between this compound and primary amines.

Concentration: Higher concentrations of the protein or amine-containing molecule can favor the aminolysis reaction over hydrolysis, leading to better conjugation efficiency. fishersci.cominterchim.fr For dilute protein solutions, a larger molar excess of the this compound reagent may be required to achieve the desired level of labeling. windows.net

Buffer Composition: Buffers containing primary amines, such as Tris or glycine, should be avoided as they will compete with the target molecule for reaction with the NHS ester. windows.net Phosphate, carbonate-bicarbonate, HEPES, and borate (B1201080) buffers are commonly used for NHS ester conjugation reactions. thermofisher.com

Solvent: While this compound has improved aqueous solubility due to the PEG spacer, it is often first dissolved in a water-miscible organic solvent like dimethylsulfoxide (DMSO) or dimethylformamide (DMF) before being added to the aqueous reaction mixture. lumiprobe.comwindows.net It is crucial to use high-quality, amine-free solvents to prevent unwanted side reactions. lumiprobe.com

Temperature and Time: The reaction can be carried out at room temperature for 30-60 minutes or at 4°C for two hours or longer. fishersci.comwindows.net Lower temperatures can help to minimize the competing hydrolysis reaction, especially at higher pH. thermofisher.com

Table 1: Factors Affecting Amide Bond Formation with this compound

Parameter Optimal Range/Condition Rationale
pH 7.2 - 8.5 Balances amine nucleophilicity and NHS ester hydrolysis. thermofisher.comthermofisher.com
Buffer Phosphate, HEPES, Borate Avoids competing reactions from amine-containing buffers. thermofisher.com
Reactant Concentration Higher concentration of amine Favors aminolysis over hydrolysis. fishersci.cominterchim.fr
Temperature Room Temperature or 4°C Lower temperature can reduce hydrolysis rate. thermofisher.comwindows.net
Solvent DMSO or DMF (amine-free) Used to dissolve the reagent before adding to aqueous buffer. lumiprobe.comwindows.net

Azide-Mediated Bioorthogonal Click Chemistry Facilitated by this compound

Following the initial conjugation via the NHS ester, the azide (B81097) group on the now-modified molecule is available for "click chemistry" reactions. This bioorthogonal reactivity allows for the specific and efficient formation of a stable triazole linkage with an alkyne-containing molecule, even in complex biological environments. chemicalbook.com this compound is compatible with both major types of azide-alkyne cycloaddition reactions. medchemexpress.compharmaffiliates.com

Analysis of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound Conjugates

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regioselective reaction that joins terminal alkynes and azides to form a 1,4-disubstituted 1,2,3-triazole ring. nih.govbachem.com The reaction is catalyzed by a copper(I) species, which is often generated in situ from a copper(II) salt, such as copper sulfate, and a reducing agent like sodium ascorbate. acs.orgresearchgate.net

The mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide group of the this compound conjugate. acs.org This reaction is highly reliable and proceeds under mild, often aqueous, conditions. bachem.combroadpharm.com The resulting triazole ring is exceptionally stable, mimicking the planarity of a peptide bond but being resistant to cleavage. bachem.com This makes CuAAC a powerful tool for creating stable bioconjugates. However, the cytotoxicity of the copper catalyst can limit its application in living cells. broadpharm.com

Exploration of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) in this compound Applications

To circumvent the toxicity issues associated with CuAAC, Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) was developed. biochempeg.com This reaction does not require a copper catalyst. precisepeg.com Instead, it utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts with the azide group of the this compound conjugate. medchemexpress.comprecisepeg.comprecisepeg.com

The high ring strain of the cyclooctyne provides the driving force for the [3+2] cycloaddition reaction, allowing it to proceed under physiological conditions without a catalyst. broadpharm.com This makes SPAAC highly suitable for applications in live-cell labeling and in vivo studies. broadpharm.com While generally slower than CuAAC, SPAAC offers excellent bioorthogonality, as neither the azide nor the strained alkyne will react with other functional groups found in biological systems. interchim.fracs.org The presence of a PEG linker has been shown to enhance SPAAC reaction rates. researchgate.net

Table 2: Comparison of CuAAC and SPAAC for this compound Conjugates

Feature Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
Catalyst Copper(I) nih.gov None (driven by ring strain) precisepeg.com
Alkyne Partner Terminal Alkyne nih.gov Strained Cyclooctyne (e.g., DBCO, BCN) medchemexpress.com
Biocompatibility Limited in vivo due to copper toxicity broadpharm.com High, suitable for live-cell and in vivo applications broadpharm.com
Reaction Rate Generally faster (e.g., 10-100 M⁻¹s⁻¹) broadpharm.com Generally slower (e.g., 10⁻²-1 M⁻¹s⁻¹) broadpharm.comacs.org
Key Advantage High efficiency and speed bachem.com Bioorthogonal and catalyst-free broadpharm.com

Development of Orthogonal Conjugation Strategies Utilizing this compound

The dual functionality of this compound is central to its utility in creating complex, multi-component molecular constructs. The distinct reactivity of the NHS ester and the azide group allows for a sequential and controlled conjugation strategy.

First, the NHS ester is reacted with a primary amine on a biomolecule, such as a protein or antibody. creative-proteomics.com This reaction is performed under conditions that favor amide bond formation, typically at a pH between 7.2 and 8.5. thermofisher.com After this initial conjugation and subsequent purification to remove excess reagents, the resulting azide-functionalized biomolecule can be reacted with a second molecule containing a terminal or strained alkyne. uzh.chbaseclick.eu

This second reaction, a bioorthogonal click chemistry step (either CuAAC or SPAAC), proceeds without interfering with the newly formed amide bond or other functional groups on the biomolecule. broadpharm.com This orthogonal approach enables the precise, site-specific attachment of different moieties, such as imaging agents, therapeutic drugs, or other polymers, to a single biomolecule. rsc.orgnih.gov For instance, a fluorescent dye with an alkyne group can be "clicked" onto an azide-modified antibody that was initially functionalized using this compound.

Advanced Research Applications of Azido Peg3 Nhs Ester in Biomedical and Materials Science

Advanced Bioconjugation Strategies Employing Azido-PEG3-NHS Ester

The dual reactivity of this compound allows for a two-step conjugation process, providing researchers with precise control over the assembly of complex biomolecular architectures. The NHS ester facilitates the initial covalent attachment to primary amines on biomolecules, while the azide (B81097) group serves as a versatile handle for subsequent "click chemistry" reactions. biochempeg.combroadpharm.com

Site-Specific Protein and Peptide Labeling and Functionalization

The NHS ester moiety of this compound reacts efficiently with primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group of proteins and peptides, to form stable amide bonds. biochempeg.comnih.gov This reaction is typically carried out in aqueous buffers at a pH range of 7-9. windows.net While this method can lead to labeling at multiple sites, strategic control of reaction conditions, such as pH and reagent stoichiometry, can favor modification at the more nucleophilic N-terminal amine, offering a degree of site-specificity. mdpi.com

Once the azide functionality is introduced, it can be utilized for highly specific ligation with alkyne- or cyclooctyne-modified molecules through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), respectively. broadpharm.commedchemexpress.com This modular approach allows for the site-specific introduction of a wide array of functionalities, including fluorescent dyes, biotin (B1667282) tags, and therapeutic agents.

A study by Inoue et al. (2019) demonstrated that while reacting 2-azidoacetic acid NHS ester with RNase A, which contains 10 lysine residues, resulted in multiple modifications at pH 7.5, careful control of the reaction pH could minimize non-specific labeling. researchgate.net This highlights the potential for achieving a degree of site-specificity with NHS ester-based modifications.

Table 1: Research Findings on Peptide Labeling using a PEG3-NHS Ester Linker

Study Focus Peptide/Protein Linker Used Key Findings Reference
Synthesis of Heterobivalent Peptidic Agentsc(RGDyK)PEG3-bis-NHS esterSuccessful conjugation of the peptide with a yield of 85%. nih.gov
Development of Bispecific NT-PSMA HeterodimerNot SpecifiedN-(Azido-PEG3)-N-Boc-PEG3-NHS esterThe linker was successfully used in the development of a bispecific heterodimer for prostate cancer imaging. broadpharm.com

Covalent Modification of Oligonucleotides and Nucleic Acid Constructs

This compound is also a valuable reagent for the covalent modification of oligonucleotides and nucleic acid constructs. broadpharm.com This is typically achieved by first synthesizing an oligonucleotide with a primary amine modification, which can be introduced at the 5' or 3' terminus, or internally via a modified base. The amine-modified oligonucleotide is then reacted with this compound to introduce the azide functionality. mechanotechnology.org

This two-step process allows for the incorporation of an azide handle that can be subsequently used in click chemistry reactions to conjugate the oligonucleotide with a variety of molecules, including peptides, antibodies, and fluorescent probes. The hydrophilic PEG3 spacer helps to maintain the solubility of the modified oligonucleotide and reduces steric hindrance. axispharm.com

A study by Liu et al. (2015) investigated the reactivity of an NHS-ester with a primary amine-derivatized morpholino DNA analogue. Their findings indicated that the amine-derivatized morpholino was five times more reactive than the non-derivatized impurity, demonstrating the specificity of the NHS ester reaction for the intended primary amine. nih.gov

Facilitating Bioconjugation in Intricate Biological Milieus

The bioorthogonal nature of the azide-alkyne cycloaddition reaction makes this compound particularly well-suited for bioconjugation in complex biological environments such as cell lysates or even on the surface of living cells. biochempeg.comijrpr.com Once a biomolecule is labeled with the azide group via the NHS ester, the subsequent click reaction can proceed with high efficiency and specificity in the presence of a multitude of other functional groups found in biological systems. This is a significant advantage over many traditional bioconjugation chemistries that can suffer from side reactions in complex milieus. The hydrophilicity imparted by the PEG3 spacer can also help to prevent non-specific binding and aggregation in these environments. axispharm.com

Innovations in Targeted Therapeutic Delivery Systems Mediated by this compound

This compound plays a crucial role in the development of advanced drug delivery systems, particularly in the field of antibody-drug conjugates (ADCs). biochempeg.com The linker's properties can significantly influence the efficacy, stability, and pharmacokinetic profile of these targeted therapeutics.

Pioneering Antibody-Drug Conjugate (ADC) Development with this compound Linkers

In ADC development, this compound can be utilized in a multi-step process. First, the NHS ester is used to attach the linker to lysine residues on a monoclonal antibody. Subsequently, the azide group is used to conjugate a potent cytotoxic drug that has been modified with a reactive alkyne or cyclooctyne (B158145) group. medchemexpress.comaxispharm.com

The PEG3 spacer in the linker is of critical importance in ADCs. It can enhance the solubility of the final conjugate, which is particularly beneficial when working with hydrophobic drug payloads. precisepeg.com Furthermore, the PEG linker can create a hydrophilic shield around the drug, potentially reducing non-specific interactions and aggregation. precisepeg.com The stability of the linker is paramount to ensure that the cytotoxic payload remains attached to the antibody while in circulation and is only released upon reaching the target tumor cells. precisepeg.com

A variation of this linker, Azido-PEG3-SS-NHS, incorporates a disulfide bond, rendering the linker cleavable in the reducing environment inside a cell, allowing for controlled drug release. medchemexpress.comaxispharm.com

Table 2: Impact of PEG Linkers on ADC Properties

ADC Property Effect of PEG Linker Mechanism Reference
Solubility IncreasedThe hydrophilic PEG chain enhances the overall solubility of the ADC, especially with hydrophobic drugs. precisepeg.com
Stability IncreasedThe PEG spacer can reduce aggregation and non-specific interactions. precisepeg.com
Pharmacokinetics ImprovedThe hydrophilic nature of PEG can lead to a longer circulation half-life. mdpi.com
Drug Release Controlled (with cleavable variants)Incorporation of cleavable moieties like disulfide bonds allows for targeted drug release. medchemexpress.comaxispharm.com

Engineering PEGylation for Augmented Pharmacokinetics and Mitigated Immunogenicity

PEGylation, the process of attaching polyethylene (B3416737) glycol chains to therapeutic molecules, is a well-established strategy to improve their pharmacokinetic properties and reduce their immunogenicity. researchgate.net this compound can be used to introduce short PEG chains onto therapeutic proteins.

The attachment of even a short PEG3 chain can increase the hydrodynamic radius of a protein, which can lead to reduced renal clearance and a longer circulation half-life. researchgate.net The hydrophilic nature of the PEG chain can also shield immunogenic epitopes on the protein surface, thereby reducing the likelihood of an immune response. researchgate.netnih.gov This can be particularly important for non-human derived therapeutic proteins or proteins that have been engineered in a way that might elicit an immune reaction.

A study on a modified version of human growth differentiation factor 15 (GDF15) connected to an albumin-binding fatty acid via a PEG linker showed low incident rates for anti-drug antibodies (ADAs) and no ADAs against the PEG linker itself, highlighting the potential of PEGylation to reduce immunogenicity.

Precision Functionalization of Nanoparticle Platforms for Targeted Delivery

This compound serves as a critical heterobifunctional crosslinker for the surface modification of nanoparticles, enabling the development of sophisticated platforms for targeted drug delivery. mdpi.comnih.gov The precision of this functionalization stems from the distinct reactivity of its two terminal groups: the N-hydroxysuccinimide (NHS) ester and the azide group. broadpharm.com

The NHS ester readily reacts with primary amine groups (-NH2) present on the surface of nanoparticles or on targeting ligands, such as antibodies or peptides, forming stable amide bonds. nih.govbroadpharm.com This reaction provides a robust method for attaching the polyethylene glycol (PEG) spacer to the delivery vehicle. The three-unit PEG chain itself offers significant advantages, primarily by increasing the hydrophilicity and biocompatibility of the nanoparticles. axispharm.combiochempeg.com This PEGylated surface can help reduce non-specific uptake by the reticuloendothelial system, potentially prolonging circulation time in vivo. nih.govnih.gov

The terminal azide group provides a versatile handle for subsequent modifications via "click chemistry." broadpharm.com This bioorthogonal reaction, most commonly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted alkyne-azide cycloaddition (SPAAC), allows for the covalent attachment of molecules bearing an alkyne group. axispharm.commedchemexpress.com This two-step approach allows researchers to first coat a nanoparticle with the this compound and then "click" on a variety of targeting moieties, therapeutic agents, or imaging agents with high efficiency and specificity. For example, an antibody fragment functionalized with an alkyne can be precisely conjugated to the azide-modified nanoparticle surface to actively target specific cell types, such as cancer cells. nih.govnih.gov

The table below outlines the roles of different components in creating a targeted nanoparticle system using this linker.

ComponentKey Reactive Group(s)Function in Targeted Delivery
Nanoparticle Core Varies (e.g., iron oxide, polymer)Carrier for therapeutic or imaging agent.
This compound NHS ester, AzideCovalently links to the nanoparticle surface or targeting ligand; provides a PEG spacer for biocompatibility; offers an azide handle for click chemistry.
Targeting Ligand Amine or AlkyneRecognizes and binds to specific receptors on target cells, enabling active delivery.
Therapeutic/Imaging Agent Alkyne (for click chemistry)The active payload to be delivered or the reporter molecule for detection.

Contributions of this compound to Proteolysis-Targeting Chimeras (PROTACs) Research

This compound is a widely utilized PEG-based linker in the synthesis of proteolysis-targeting chimeras (PROTACs). medchemexpress.comglpbio.com PROTACs are heterobifunctional molecules designed to recruit a target protein of interest (POI) to an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to induce degradation of the POI. nih.govbroadpharm.com A PROTAC molecule is composed of three parts: a ligand for the POI (the "warhead"), a ligand for an E3 ligase (the "anchor"), and a chemical linker that connects them. broadpharm.com

The linker's composition and length are critical for the PROTAC's efficacy, as it must orient the two ligands appropriately to facilitate the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase). nih.govbroadpharm.com this compound is valuable in this context due to its defined length and dual reactivity, which enables a modular approach to PROTAC synthesis. biochempeg.com

A common synthetic strategy involves a convergent approach where the warhead and anchor ligands are synthesized separately with complementary reactive handles. For instance:

The E3 ligase ligand, containing a primary or secondary amine, is reacted with the NHS ester of this compound to form a stable amide bond. This creates an azide-functionalized E3 ligase ligand.

The POI ligand is modified to include an alkyne group.

The two fragments are then joined using a click chemistry reaction (CuAAC or SPAAC), which forms a stable triazole ring, completing the PROTAC structure. nih.gov

This modular strategy allows for the rapid generation of PROTAC libraries where the linker length, warhead, or E3 ligase ligand can be easily varied to optimize degradation activity. The hydrophilic PEG spacer enhances the solubility of the final PROTAC molecule, which is a crucial physicochemical property. broadpharm.com

Synthesis StepReactant 1Reactant 2Key ReactionOutcome
1. Anchor Functionalization E3 Ligase Ligand (with -NH2)This compoundAmide bond formationAzide-functionalized E3 Ligase Ligand
2. Warhead Functionalization POI LigandAlkyne-containing reagentVariesAlkyne-functionalized POI Ligand
3. Final Conjugation Product from Step 1Product from Step 2Azide-Alkyne CycloadditionFinal PROTAC Molecule

The linker component of a PROTAC, such as that formed from this compound, does more than simply connect the two ligands; it plays a crucial role in modulating the efficiency of the subsequent protein degradation. broadpharm.com Once inside the cell, the PROTAC simultaneously binds to its target protein and an E3 ligase, forming the key ternary complex. nih.gov The formation and stability of this complex are prerequisites for the E3 ligase to transfer ubiquitin to lysine residues on the surface of the target protein.

The characteristics of the Azido-PEG3-PEG linker directly influence this process:

Length and Flexibility: The length of the linker is a determining factor in whether a stable ternary complex can form. broadpharm.com The PEG3 unit provides a specific spatial separation between the warhead and the anchor. If the linker is too short or too long, it may fail to bring the two proteins into the correct proximity and orientation for efficient ubiquitination, thereby reducing degradation.

Conformational Influence: The linker can influence the conformational dynamics of the ternary complex. The optimal linker allows for favorable protein-protein interactions within the complex, enhancing its stability and the rate of ubiquitin transfer.

By systematically synthesizing PROTACs with varying PEG linker lengths (e.g., using Azido-PEG2-NHS ester, Azido-PEG4-NHS ester, etc.), researchers can empirically determine the optimal distance for a given POI-E3 ligase pair, thereby fine-tuning the degradation efficiency. nih.gov This highlights how the linker is not merely a passive spacer but an active modulator of the PROTAC's biological activity.

This compound in Chemical Biology and Diagnostics

The bifunctional nature of this compound makes it an excellent tool for constructing advanced biosensors and molecular imaging probes. broadpharm.com These tools are designed to detect and visualize specific biological molecules or processes with high sensitivity and specificity. The synthesis of such probes often involves conjugating a targeting molecule (like an antibody) to a reporter molecule (like a fluorescent dye or a radioisotope).

This compound facilitates a two-step conjugation strategy that preserves the function of both the targeting and reporter moieties. First, the NHS ester is used to label the targeting protein via its primary amines (e.g., on lysine residues). broadpharm.comaxispharm.com This step attaches the Azido-PEG3- linker to the protein. Second, the azide group is used to "click" on a reporter molecule that has been functionalized with an alkyne, DBCO, or BCN group. medchemexpress.com

This approach is advantageous for several reasons:

Bioorthogonality: The azide-alkyne click reaction is bioorthogonal, meaning it does not interfere with native biological processes, ensuring that the probe reports only on its intended target.

Modularity: It allows for the easy combination of various targeting agents with a wide array of reporter molecules, facilitating the development of customized probes for different applications, from in-vitro diagnostics to in-vivo imaging. broadpharm.com

Improved Properties: The hydrophilic PEG spacer can improve the solubility and reduce non-specific binding of the final probe, enhancing the signal-to-noise ratio in imaging and sensing applications. axispharm.com

Probe ComponentExampleRole of this compound
Targeting Moiety Monoclonal Antibody, PeptideThe NHS ester end of the linker reacts with amine groups on the antibody to form a stable conjugate.
Reporter Moiety Fluorescent Dye (e.g., Cy5-alkyne), PET Imaging Agent (e.g., NOTA-alkyne)The azide end of the linker is used to "click" the reporter moiety onto the targeting molecule.
Linker This compoundCovalently connects the targeting and reporter moieties while providing a hydrophilic spacer.

This compound is a valuable reagent for labeling cellular components for subsequent analysis and visualization, a cornerstone of chemical biology. The strategy typically involves a two-step process to tag and then detect proteins or other biomolecules.

For cell surface labeling, live cells can be treated with this compound. The NHS ester reacts with primary amines on the extracellular domains of membrane proteins, effectively "painting" the cell surface with azide groups. Since the reagent is cell-impermeable, it primarily labels surface components. These azide-tagged cells can then be treated with a fluorescent probe containing a reactive alkyne (e.g., a DBCO-fluorophore conjugate). The ensuing click reaction covalently attaches the fluorescent tag to the cell surface, allowing for visualization by fluorescence microscopy or quantification by flow cytometry.

This method can also be adapted for labeling intracellular components. By permeabilizing the cell membrane, the this compound can access and react with amines on proteins within the cytoplasm or specific organelles. Subsequent reaction with a clickable reporter probe enables the visualization of the labeled intracellular structures. This technique has been instrumental in tracking protein localization, studying protein-protein interactions, and identifying specific cell populations within a heterogeneous mixture. nih.gov

Impact on Materials Science and Biomedical Device Development

The bifunctional nature of this compound, featuring a primary amine-reactive N-hydroxysuccinimide (NHS) ester and a bio-orthogonal azide group, has positioned it as a critical tool in the advancement of materials science and the development of sophisticated biomedical devices. This heterobifunctional linker enables a two-step sequential conjugation strategy that is fundamental to creating more biocompatible and functional materials for clinical applications.

Surface Modification of Biomaterials for Enhanced Biocompatibility and Functionality

The interaction between an implanted biomaterial and the surrounding biological environment is a critical determinant of its success. Unmodified biomaterial surfaces can trigger adverse reactions such as protein fouling, inflammation, and bacterial adhesion, ultimately leading to device failure. This compound provides a versatile platform for the surface modification of a wide range of biomaterials, including metals and polymers, to enhance their biocompatibility and functionality.

The process typically begins with the reaction of the NHS ester group of this compound with primary amine groups present on the biomaterial surface. This initial step covalently attaches the polyethylene glycol (PEG) linker to the material. The PEG component itself is well-known for its ability to resist non-specific protein adsorption, a primary event that often initiates the foreign body response. By creating a hydrophilic barrier, the PEG chains can significantly reduce the attachment of proteins and cells, thereby improving the biocompatibility of the implant.

Following the initial surface PEGylation, the terminal azide groups are available for subsequent "click" chemistry reactions. This allows for the attachment of a wide array of bioactive molecules, such as cell-adhesive peptides (e.g., RGD), growth factors, or antimicrobial agents. This targeted functionalization can promote specific cellular interactions, encourage tissue integration, and prevent implant-associated infections. For instance, modifying a titanium implant with this compound and subsequently clicking an RGD peptide can enhance the adhesion and proliferation of osteoblasts, leading to improved osseointegration.

Research Findings on Surface Modification with PEGylated Linkers:

BiomaterialModification StrategyKey FindingsReference
TitaniumCovalent attachment of PEGReduced platelet adhesion and activation, indicating improved hemocompatibility. rsc.org
Polyetheretherketone (PEEK)Surface sulfonation and heat treatmentStatistically significant increase in osteoblast proliferation and mineralization over 21 days. researchgate.net
Niobium OxideGrafting of PLL-g-PEG copolymersProtein adsorption was lowest on surfaces with the highest PEG chain density. nih.gov
Gold SurfacesSelf-assembly of RGD nanopillar arraysEnhanced cellular attachment, spreading, and proliferation compared to 2D nanostructures. nih.gov

Engineering of Bio-Orthogonally Crosslinked Hydrogels for Tissue Engineering and Regenerative Medicine

Hydrogels are highly hydrated, three-dimensional polymer networks that mimic the extracellular matrix (ECM) of many tissues, making them ideal scaffolds for tissue engineering and regenerative medicine. This compound plays a crucial role in the formation of bio-orthogonally crosslinked hydrogels through click chemistry.

The fabrication of these hydrogels often involves a multi-step process. First, a precursor polymer, such as hyaluronic acid or a multi-arm PEG, is functionalized with this compound. The NHS ester reacts with amine groups on the polymer backbone, introducing pendant azide functionalities. This azide-modified polymer can then be crosslinked with another polymer containing a complementary reactive group, typically an alkyne, via a bio-orthogonal click reaction.

The strain-promoted azide-alkyne cycloaddition (SPAAC) is a particularly advantageous click reaction in this context as it does not require a cytotoxic copper catalyst, allowing for the encapsulation of living cells within the hydrogel matrix during its formation. This in situ gelation is minimally invasive and allows the hydrogel to conform to the shape of the defect.

The resulting hydrogels exhibit tunable mechanical properties that can be tailored to match the target tissue by adjusting the concentration of the precursors or the degree of functionalization. Furthermore, the bio-orthogonal nature of the crosslinking reaction ensures that the cellular functions of encapsulated cells are not adversely affected. These hydrogels can also be further modified with bioactive signals to direct cell fate and promote tissue regeneration. For example, a hydrogel can be designed to release growth factors in a controlled manner to stimulate cartilage or bone formation.

Properties of Bio-Orthogonally Crosslinked Hydrogels for Tissue Engineering:

Hydrogel SystemCrosslinking ChemistryMechanical Properties (Storage Modulus, G')Key Findings in Tissue EngineeringReference
PEG-basedStrain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Tunable from 1000-6000 PaSupported viability and spreading of encapsulated human mesenchymal stem cells. nih.gov
Hyaluronic Acid-basedCopper-free click chemistryTunable based on crosslinker concentrationPromoted wound healing and cellular migration in vitro and in vivo. nih.gov
Elastin-like Protein (ELP)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Rapid gelation within seconds to minutesSupported encapsulation and phenotypic maintenance of various cell types. nih.gov
Dextran-basedStrain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Short gelation time and stableInduced higher production of chondrocyte extracellular matrix. axispharm.com

Q & A

Q. What are the key structural and functional properties of Azido-PEG3-NHS ester relevant to its use in bioconjugation?

this compound consists of three polyethylene glycol (PEG) units, an NHS ester for amine-reactive coupling, and an azide group for bioorthogonal click chemistry. The NHS ester forms stable amide bonds with primary amines (e.g., lysine residues), while the azide enables reactions with alkynes (via CuAAC) or strained cyclooctynes (via Cu-free click chemistry) . Its molecular formula is C13H20N4O7 (average molecular weight: 344.32) .

Q. What are standard protocols for conjugating this compound to proteins or peptides?

  • Step 1: Dissolve the compound in anhydrous DMSO or DMF to avoid hydrolysis of the NHS ester.
  • Step 2: React with primary amines (e.g., lysine residues) at a 5–10 molar excess in pH 7.4–8.5 buffer (e.g., PBS or HEPES) for 1–2 hours at 4°C .
  • Step 3: Purify via dialysis or size-exclusion chromatography to remove unreacted linker .

Q. How should this compound be stored to maintain stability?

Store the lyophilized powder at –20°C or –80°C in airtight, desiccated containers. Avoid repeated freeze-thaw cycles. In solution, use immediately or store at –80°C for ≤1 year .

Advanced Research Questions

Q. How can researchers optimize this compound’s reactivity in PROTAC design?

  • Linker Length: The PEG3 spacer balances solubility and steric effects. Shorter PEG chains may reduce flexibility, while longer chains (e.g., PEG8) increase hydrophilicity but may impede target engagement .
  • Reaction Conditions: Use a 1:1.2 molar ratio (PROTAC ligand:NHS ester) in non-nucleophilic buffers. Monitor conjugation efficiency via MALDI-TOF or SDS-PAGE .
  • Data Contradictions: Variability in degradation efficiency may arise from differences in E3 ligase recruitment. Validate using negative controls (e.g., non-functionalized PEG linkers) .

Q. What strategies mitigate hydrolysis of the NHS ester during bioconjugation?

  • Anhydrous Solvents: Use freshly opened DMSO or DMF.
  • Low Temperature: Perform reactions at 4°C to slow hydrolysis.
  • Competitive Quenching: Add excess glycine or Tris buffer post-reaction to quench unreacted NHS esters .

Q. How do solubility and aggregation impact this compound’s performance in drug delivery systems?

  • Solubility: The PEG3 spacer enhances aqueous solubility (≥10 mg/mL in PBS), but aggregation may occur in high-concentration or low-pH conditions. Pre-filter solutions (0.22 μm) before use .
  • Aggregation Analysis: Use dynamic light scattering (DLS) or SEC-MALS to monitor particle size. Adjust buffer ionic strength or add surfactants (e.g., Tween-20) if needed .

Q. What analytical methods validate successful conjugation of this compound?

  • UV-Vis Spectroscopy: Detect NHS ester depletion at 260 nm.
  • Mass Spectrometry: Confirm mass shifts (e.g., +344 Da for intact linker addition).
  • Click Chemistry Validation: React the azide with DBCO-fluorophores and analyze via fluorescence microscopy or flow cytometry .

Safety and Handling

Q. What safety precautions are critical when handling this compound?

  • PPE: Wear nitrile gloves, safety goggles, and lab coats. Avoid skin/eye contact (H315/H319 hazards) .
  • Ventilation: Use a fume hood to prevent inhalation of dust/aerosols (H335 hazard) .
  • Spill Management: Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.